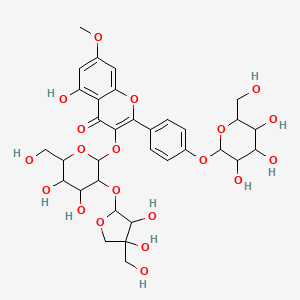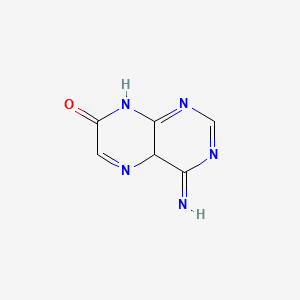
N5-Boc-N2-acetyl-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-Boc-N2-acetyl-L-ornithine is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the N5 position and an acetyl group at the N2 position. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-Boc-N2-acetyl-L-ornithine typically involves the protection of the amino groups of L-ornithine. The process begins with the acetylation of the N2 position using acetic anhydride or acetyl chloride under basic conditions. Subsequently, the N5 position is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications .
化学反応の分析
Types of Reactions
N5-Boc-N2-acetyl-L-ornithine undergoes various chemical reactions, including:
Hydrolysis: The Boc and acetyl protecting groups can be removed under acidic or basic conditions, respectively.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for acetyl removal.
Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The primary products formed from these reactions include deprotected L-ornithine, various peptides, and modified amino acids, depending on the specific reagents and conditions used .
科学的研究の応用
N5-Boc-N2-acetyl-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of N5-Boc-N2-acetyl-L-ornithine is primarily related to its role as a protected amino acid derivative. The Boc and acetyl groups protect the amino functionalities during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino groups can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
類似化合物との比較
Similar Compounds
N5-Acetyl-L-ornithine: Similar structure but lacks the Boc protecting group.
N2-Acetyl-L-lysine: Another acetylated amino acid with similar protective functionalities.
Nα-Acetyl-L-ornithine: Differently acetylated derivative of L-ornithine.
Uniqueness
N5-Boc-N2-acetyl-L-ornithine is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the production of highly specific peptides and intermediates .
特性
分子式 |
C12H22N2O5 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17) |
InChIキー |
REKZTRVLOJZVPW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


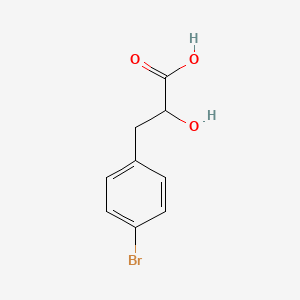

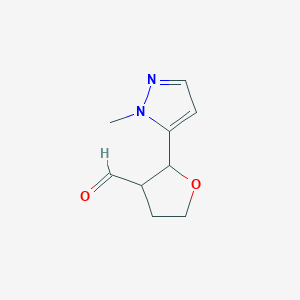
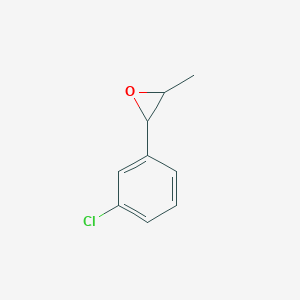
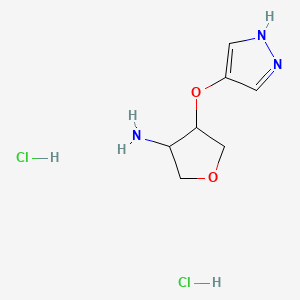
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
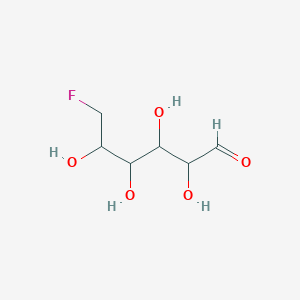
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
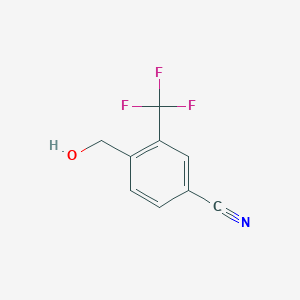
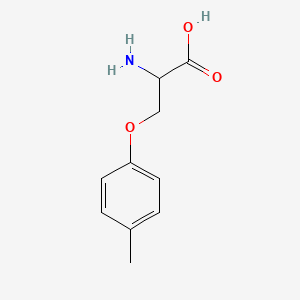
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
